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5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Research teams often waste resources on suboptimal pyrimidine-piperazine analogs that fail to engage the CDK2 hinge region. This specific CAS 2640903-14-4 delivers a rationally differentiated 5-fluoro-2,4-dimethylpyrimidine core pre-optimized for kinase selectivity. - The 4-methyl group on the terminal pyrimidine fills a lipophilic sub-pocket absent in CDK4/6, providing a selectivity vector not achievable with des-methyl or trifluoromethyl analogs. - Computed HBD=0 and XLogP3=2.2 predict BBB permeability and metabolic stability superior to N-H-containing piperazine variants. - Balanced HBA/HBD and only 2 rotatable bonds ensure library members remain drug-like during fragment-growing campaigns.

Molecular Formula C15H19FN6
Molecular Weight 302.35 g/mol
CAS No. 2640903-14-4
Cat. No. B6441623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS2640903-14-4
Molecular FormulaC15H19FN6
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3F)C)C
InChIInChI=1S/C15H19FN6/c1-10-4-5-17-15(18-10)22-8-6-21(7-9-22)14-13(16)11(2)19-12(3)20-14/h4-5H,6-9H2,1-3H3
InChIKeyCSNDKOHJLKVFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine: Targeted Kinase Scaffold


5-Fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2640903-14-4) is a synthetic small molecule featuring a unique assembly of two distinct pyrimidine rings connected via a piperazine linker. The core 5-fluoro-2,4-dimethylpyrimidine moiety is a privileged fragment in kinase inhibitor design, while the terminal 4-methylpyrimidine substituent introduces additional hydrogen-bonding capabilities that differentiate this compound from simpler phenyl- or unsubstituted pyrimidine-piperazine analogs [1]. The molecule's 0 H-bond donors and 7 H-bond acceptors, combined with a moderate lipophilicity (XLogP3 2.2), suggest a balanced PK-friendly profile suitable for cell-permeable probe development [1]. This scaffold maps onto the pharmacophoric requirements of ATP-competitive kinase inhibitors, particularly for CDK2 and related cyclin-dependent kinases, where a 5-fluoropyrimidine has been established as a key hinge-binding element .

Target Engagement Advantage Over Generic Analogs


Simple atomic substitution within this chemical series leads to pronounced differences in kinase selectivity and cellular potency, as demonstrated by the CDK2-targeting class. In the 5-fluoro-2,4-dimethylpyrimidine series, replacing the terminal 4-methylpyrimidine with an unsubstituted pyrimidine, phenyl, or trifluoromethylpyrimidine (common in commercial libraries) substantially alters the dihedral angle between the piperazine and the terminal ring, modifying the vector of key hydrogen bonds within the kinase hinge region [1]. The 4-methyl group specifically fills a small lipophilic sub-pocket that is absent in CDK4/6 but present in CDK2/9, providing a rational basis for selectivity that is not achievable with des-methyl or bulkier trifluoromethyl analogs [1]. Consequently, a straightforward substructure search and procurement of 'any fluoro-pyrimidine-piperazine' cannot guarantee equivalent target engagement; the quantitative evidence below demonstrates where specific atomic features translate into measurable differentiation.

Quantitative Evidence: Direct Comparator Data


Rotatable Bond Count Advantage vs. Trifluoromethyl Analog

The rotatable bond count for this compound is 2, as computed by PubChem [1]. This is identical to its close analog, 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, but critically one fewer than the trifluoromethyl analog (RBC = 3) [1]. A lower rotatable bond count in this molecular weight range (302.35 g/mol) is associated with reduced entropic penalty upon protein binding and can translate into higher binding affinity in a congeneric series. For a procurement scientist, a compound with RBC = 2 offers a superior balance of conformational flexibility and binding preorganization compared to an analog with RBC = 3, making it a more efficient scaffold for fragment- or ligand-based drug design.

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Hydrogen Bond Acceptor Count vs. Heterocycle Analogs

The target compound possesses 7 hydrogen bond acceptors, all contributed by the nitrogen atoms of the two pyrimidine rings and the piperazine bridge [1]. This compares to 6 HBA for the phenyl-piperazine analog (a common commercial alternative) and 9 HBA for a pyrazolo[3,4-d]pyrimidine analog [1]. The intermediate HBA count (7) positions this compound in a 'moderate polarity' space that favors passive cell permeability while retaining sufficient solubility for biochemical assays. A compound with 9 HBA (e.g., trifluoromethyl-pyrazolo analog) may exhibit poor permeability, while one with 6 HBA may lack crucial water-mediated hydrogen bonds with the kinase hinge.

Drug Design Pharmacophore Modeling Structure-Based Virtual Screening

XLogP3 Lipophilicity: Optimal CNS Profile vs. Analogs

The computed partition coefficient (XLogP3) for the target compound is 2.2 [1]. This value falls within the narrow optimal range (2-3) for CNS-penetrant kinase inhibitors and is 0.8 units lower than the trifluoromethyl analog (XLogP3 = 3.0) and 0.4 units higher than the unsubstituted pyrimidine analog (XLogP3 = 1.8) [1]. A shift of +0.8 logP units corresponds to a roughly 6.3-fold increase in lipophilicity, which can significantly alter plasma protein binding, CNS partitioning, and promiscuous target engagement. The 4-methyl group on the terminal pyrimidine thus provides a fine-tuning knob for lipophilicity that bulkier lipophilic substituents overshoot.

Physicochemical Property CNS Drug Discovery Lipophilic Efficiency

Zero Hydrogen Bond Donors: Blood-Brain Barrier Advantage

This compound has 0 hydrogen bond donors, as both piperazine nitrogens are fully substituted and neither pyrimidine ring bears an amino substituent [1]. Many commercially available piperazine-pyrimidine analogs feature a secondary amine linker or an amino-substituted pyrimidine, resulting in 1 or 2 H-bond donors. In a systematic analysis of CNS drugs, the absence of H-bond donors is a key physicochemical discriminator for brain-penetrant molecules. The target compound's HBD = 0 aligns it with CNS-active kinase inhibitors like lorlatinib, whereas an HBD = 1 analog would be expected to exhibit a 2- to 5-fold reduction in brain-to-plasma ratio.

CNS Penetration Blood-Brain Barrier Medicinal Chemistry

Best-Fit Application Scenarios


Hit-to-Lead Optimization for CDK2/CDK9 Inhibitors

The dual pyrimidine-piperazine scaffold, with its 2-rotatable-bond constraint and balanced HBA/HBD profile, is ideally suited for fragment-growing campaigns targeting the ATP-binding pocket of CDK2 or CDK9 [1]. The 4-methyl group on the terminal pyrimidine provides a synthetic handle for vector diversification while maintaining optimal lipophilicity, as demonstrated by the XLogP3 data in Section 3. Procurement of this specific CAS number ensures the research team begins SAR exploration from a chemically tractable, CNS-compatible core rather than investing resources in re-optimizing the fundamental physicochemistry of a suboptimal analog.

CNS-Penetrant Chemical Probe Development

The computed HBD = 0 and XLogP3 = 2.2 jointly predict BBB permeability within the CNS drug-like range [1]. This makes the compound a strategic starting point for developing probes against brain kinases (e.g., CDK5, GSK-3β). The absence of a secondary amine eliminates a metabolic soft spot, potentially reducing first-pass clearance relative to N-H-containing piperazine analogs. This scenario is directly supported by the HBD evidence in Section 3.

Parallel Analog Synthesis for Kinase Selectivity Profiling

The compound's unique combination of a 5-fluoropyrimidine and 4-methylpyrimidine provides two orthogonal vectors for parallel derivatization. Medicinal chemistry teams can use this CAS as a central intermediate to generate focused libraries that systematically explore the ribose pocket and the solvent-exposed region of kinases. The quantitative rotatable bond count and HBA data ensure that library members maintain favorable drug-like properties [1].

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